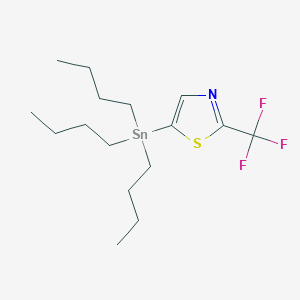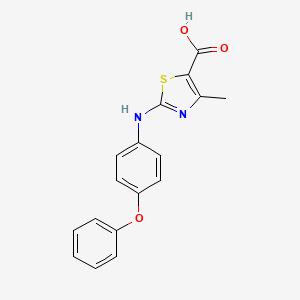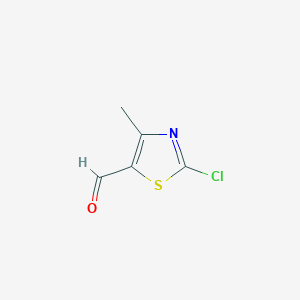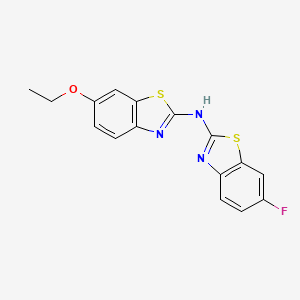
5-(Tributylstannyl)-2-(trifluoromethyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Tributylstannyl)-2-(trifluoromethyl)thiazole is a chemical compound that features a thiazole ring substituted with a trifluoromethyl group and a tributylstannyl group. The trifluoromethyl group is known for its electron-withdrawing properties, while the tributylstannyl group is often used in organometallic chemistry for various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tributylstannyl)-2-(trifluoromethyl)thiazole typically involves the introduction of the tributylstannyl group to a thiazole ring that already contains a trifluoromethyl group. One common method involves the use of a stannylation reaction, where a precursor thiazole compound is reacted with a stannylating agent under specific conditions. For example, the reaction might be carried out in the presence of a palladium catalyst and a base, such as triethylamine, to facilitate the formation of the stannylated product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates.
Análisis De Reacciones Químicas
Types of Reactions
5-(Tributylstannyl)-2-(trifluoromethyl)thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through reactions with electrophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Cross-Coupling Reactions: The tributylstannyl group can be used in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Palladium Catalysts: Often used in cross-coupling reactions.
Bases: Such as triethylamine, to facilitate the reaction.
Electrophiles: For substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction, the product would be a new organic molecule with a carbon-carbon bond formed between the thiazole ring and another organic group.
Aplicaciones Científicas De Investigación
5-(Tributylstannyl)-2-(trifluoromethyl)thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Could be used in the development of new drugs, particularly those that benefit from the unique properties of the trifluoromethyl and tributylstannyl groups.
Industry: Used in the production of materials with specific electronic or chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(tributylstannyl)-2-(trifluoromethyl)thiazole depends on the specific application and reaction it is involved in. Generally, the trifluoromethyl group can influence the electronic properties of the molecule, making it more reactive in certain types of reactions. The tributylstannyl group can act as a leaving group in substitution reactions or as a participant in cross-coupling reactions, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
5-(Tributylstannyl)-2-methylthiazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
5-(Tributylstannyl)-2-phenylthiazole: Contains a phenyl group instead of a trifluoromethyl group.
5-(Tributylstannyl)-2-chlorothiazole: Features a chlorine atom instead of a trifluoromethyl group.
Uniqueness
5-(Tributylstannyl)-2-(trifluoromethyl)thiazole is unique due to the presence of both the trifluoromethyl and tributylstannyl groups. The trifluoromethyl group imparts unique electronic properties, while the tributylstannyl group provides versatility in synthetic applications, particularly in cross-coupling reactions.
Propiedades
IUPAC Name |
tributyl-[2-(trifluoromethyl)-1,3-thiazol-5-yl]stannane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF3NS.3C4H9.Sn/c5-4(6,7)3-8-1-2-9-3;3*1-3-4-2;/h1H;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYSQEBJVYSYEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28F3NSSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-cyclopentyl-7-{[2-(2-methoxyphenoxy)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2970723.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea](/img/structure/B2970724.png)
![(NZ)-2-methyl-N-oxido-N-[(pyridin-4-yl)methylidene]anilinium](/img/structure/B2970725.png)



![1-{[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2970733.png)

![(2E)-N-cyclopropyl-3-(furan-2-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2970735.png)





